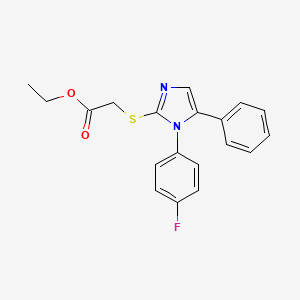

ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate

Description

This compound belongs to the imidazole-thioether-acetate ester family, characterized by:

- Core structure: A 1H-imidazole ring substituted at position 1 with a 4-fluorophenyl group and at position 5 with a phenyl group.

- Functionalization: A thioether linkage (-S-) connecting the imidazole’s position 2 to an ethyl acetate moiety.

- Potential applications: Imidazole derivatives are widely explored for antimicrobial, anticancer, or kinase-inhibitory activities. The fluorine atom may enhance metabolic stability and bioavailability.

Properties

IUPAC Name |

ethyl 2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-6-4-3-5-7-14)22(19)16-10-8-15(20)9-11-16/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJLOXJIXGLNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate can be synthesized through a multistep process:

Synthesis of 1-(4-fluorophenyl)-5-phenyl-1H-imidazole: : Typically, this step involves the cyclization of appropriately substituted phenacyl bromide with 4-fluoroaniline under basic conditions.

Formation of Thioether Linkage: : The imidazole intermediate reacts with thiol acetic acid, followed by esterification to introduce the ethyl group.

Industrial Production Methods

For industrial-scale production, optimizing yields and minimizing by-products is crucial. This often entails:

Catalytic processes to enhance reaction rates and selectivity.

Utilization of flow chemistry for better control and scalability.

Implementing green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate undergoes several types of chemical reactions:

Oxidation: : Potential conversion to sulfoxides or sulfones.

Reduction: : Conversion back to thiol derivatives.

Substitution: : Electrophilic and nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or peracids for oxidation.

Reducing Agents: : Lithium aluminum hydride or other hydrides for reduction.

Substitution Reactions: : Friedel-Crafts alkylation or acylation for electrophilic substitutions.

Major Products

Oxidation Products: : Sulfoxides or sulfones, depending on the extent of oxidation.

Reduction Products: : Thiol derivatives.

Substitution Products: : Varied substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate has several applications across different fields:

Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

Biology: : Studied for its potential activity in biological systems, including enzyme inhibition.

Medicine: : Investigated for its therapeutic properties, potentially as an anti-inflammatory or anticancer agent.

Industry: : Applied in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate involves:

Molecular Targets: : Enzymes or receptors in biological systems.

Pathways Involved: : May interfere with specific biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Hypothetical Comparative Analysis

Key Hypothetical Insights:

- Bioactivity: The target compound’s thioether-acetate ester group may confer distinct pharmacokinetic properties compared to the dioxolane-ether in ’s benzimidazole or the cathinone-like structure in .

- Metabolic Stability : The ethyl acetate ester in the target compound may improve solubility but could be susceptible to hydrolysis by esterases, unlike the more stable ether or ketone groups in analogs.

Recommendations for Future Work

- Synthesis Optimization : Explore alternative catalysts or solvents (e.g., microwave-assisted synthesis) to enhance reaction efficiency.

- Computational Modeling : Use DFT calculations to predict binding modes to kinase targets.

- In Vitro Screening: Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) given structural similarity to known kinase inhibitors.

Biological Activity

Ethyl 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C31H31FN4O3S

- Molecular Weight : 558.67 g/mol

- CAS Number : 1430210-54-0

- SMILES Notation : FC1=CC=C(C=C1)N2C(=NC=C2C(C3=CC=C(OC)C(OC)=C3)(C)C)SCCOC4=CC=C(C=C4)N5C=NC=C5

The biological activity of this compound has been linked to several mechanisms:

- Antiviral Activity : Research indicates that derivatives of imidazole, including this compound, exhibit antiviral properties by inhibiting viral replication and targeting viral enzymes. For instance, imidazole derivatives have shown effectiveness against various strains of viruses, including hepatitis C virus (HCV) and others .

- Antimicrobial Properties : Studies have demonstrated that compounds with imidazole structures possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

- Cytotoxic Effects : The compound may induce cytotoxicity in cancer cells through apoptosis or necrosis pathways. This has been observed in several studies where imidazole derivatives were found to inhibit cell proliferation in various cancer cell lines .

Antiviral Efficacy

A study investigated the efficacy of imidazole derivatives against HCV NS5B RNA polymerase, revealing that certain compounds exhibited IC50 values as low as 0.35 μM, indicating potent antiviral activity . this compound was included in a broader investigation into novel antiviral agents.

Antimicrobial Activity

In a comprehensive evaluation of monomeric alkaloids, this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for Gram-positive bacteria and up to 156.47 µM for Gram-negative bacteria . Such findings suggest a broad spectrum of antimicrobial activity.

Cytotoxicity Studies

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. For example, in a study focusing on its effects on human T lymphocytes, the compound showed an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.